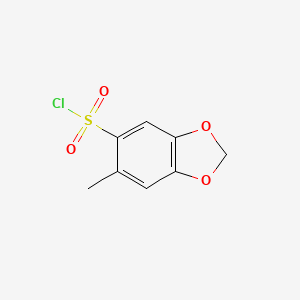

6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzodioxole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-6-7(13-4-12-6)3-8(5)14(9,10)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFACGYICDTWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246033-22-7 | |

| Record name | 6-methyl-1,3-dioxaindane-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 2h 1,3 Benzodioxole 5 Sulfonyl Chloride

Strategies for the Formation of the 6-methyl-2H-1,3-benzodioxole Core

The formation of the substituted benzodioxole core is the foundational stage of the synthesis. This typically involves preparing a correctly substituted catechol precursor, which then undergoes cyclization to form the characteristic methylene (B1212753) dioxy bridge.

Precursor Synthesis and Functionalization Pathways

The regiochemistry of the final product is largely determined by the structure of the starting materials. Therefore, the synthesis of a suitably functionalized precursor is of paramount importance.

The most direct precursor for the 6-methyl-2H-1,3-benzodioxole core is 4-methylcatechol (B155104) (also known as 4-methylbenzene-1,2-diol or homocatechol). The synthesis of 4-methylcatechol can be achieved through various routes starting from readily available materials like p-cresol (B1678582).

One common pathway involves the acylation of p-cresol to form p-cresol acetate (B1210297), which then undergoes a Fries rearrangement to yield 2-hydroxy-5-methylacetophenone. This intermediate is subsequently oxidized to provide 4-methylcatechol. google.com Another approach involves the demethylation of 2-methoxy-4-methylphenol (B1669609) (creosol) in the presence of hydrobromic acid. google.comorgsyn.org Additionally, methods starting from p-cresol using methanol (B129727) and magnesium to form magnesium p-cresylate, followed by oxidation, have been reported to produce 4-methylcatechol with high yields. patsnap.com

| Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|

| p-Cresol | Acylation → Fries Rearrangement → Oxidation → Reduction & Acidification | 78-85% | google.com |

| 2-Methoxy-4-methylphenol | Demethylation with HBr | 87.6% | google.com |

| p-Cresol | Reaction with Methanol and Magnesium → Oxidation | ~80% | patsnap.com |

The defining feature of the 1,3-benzodioxole (B145889) ring system is the methylene dioxy bridge (-O-CH₂-O-). wikipedia.org This bridge is typically formed by reacting a catechol derivative with a methylene dihalide, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. mdma.ch

The reaction of 4-methylcatechol with a methylene dihalide under basic conditions, often employing phase-transfer catalysis, leads to the formation of 6-methyl-2H-1,3-benzodioxole. The base, such as potassium hydroxide (B78521) or sodium hydroxide, deprotonates the hydroxyl groups of the catechol, forming a catecholate dianion. This nucleophile then attacks the methylene dihalide in a double Sₙ2 reaction to close the five-membered dioxole ring. mdma.ch The use of a phase-transfer catalyst, like benzyltriethylammonium chloride, can significantly improve the yield by facilitating the interaction between the aqueous base and the organic reactants. mdma.ch

| Catechol Derivative | Reagent | Base | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Catechol | Dichloromethane | Potassium Hydroxide (aq) | Benzyaltriethylammonium chloride | 80% | mdma.ch |

| 1-Methoxy-2,3-dihydroxybenzene | Methylene Bromide | Sodium Hydroxide (aq) | Tetra-n-butylammonium bromide | High Yield | mdma.ch |

| 4-Methylcatechol | Trioxane | Solid Acid Catalyst (TS-1) | None | 34% | google.com |

Introduction and Regioselective Placement of the Methyl Group at Position 6

The regioselective placement of the methyl group at the 6-position of the benzodioxole ring is most efficiently achieved by starting the synthesis with a precursor where the methyl group is already in the desired location. As described previously, the use of 4-methylcatechol as the starting material directly leads to the formation of 6-methyl-2H-1,3-benzodioxole. This strategy circumvents the challenges of regioselectivity that would arise from attempting to methylate the unsubstituted 1,3-benzodioxole ring, which could lead to a mixture of products.

Methodologies for Introducing the Sulfonyl Chloride Moiety at Position 5

Once the 6-methyl-2H-1,3-benzodioxole core is synthesized, the final step is the introduction of the sulfonyl chloride group at the 5-position of the aromatic ring.

Direct Chlorosulfonylation of the Aromatic Ring

The introduction of a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring is typically accomplished through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). masterorganicchemistry.com The 1,3-benzodioxole ring system is electron-rich due to the electron-donating nature of the two oxygen atoms, making it highly activated towards electrophilic attack. chemicalbook.com

The regiochemical outcome of the chlorosulfonylation of 6-methyl-2H-1,3-benzodioxole is dictated by the directing effects of the existing substituents: the methyl group and the methylenedioxy ring.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. organicchemistrytutor.comlibretexts.org

Methylenedioxy Group (-O-CH₂-O-): This group is strongly activating and ortho-, para-directing, with the position ortho to one of the oxygens being highly favored for substitution. organicchemistrytutor.com

In the 6-methyl-2H-1,3-benzodioxole molecule, the substituents work in concert to direct the incoming electrophile. The position at C5 is ortho to the methyl group at C6 and is also ortho to the oxygen atom at position 4 of the benzodioxole ring. This convergence of directing effects strongly activates the C5 position, making it the most probable site for electrophilic substitution. Therefore, the direct reaction of 6-methyl-2H-1,3-benzodioxole with chlorosulfonic acid is expected to regioselectively yield 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.

Optimization of Reagents and Reaction Conditions

The direct chlorosulfonation of 6-methyl-2H-1,3-benzodioxole is typically achieved using chlorosulfonic acid (ClSO₃H). The reaction parameters, including stoichiometry, temperature, and reaction time, are critical for maximizing the yield of the desired product while minimizing the formation of byproducts.

A general procedure involves the slow addition of the 6-methyl-2H-1,3-benzodioxole to an excess of chlorosulfonic acid at a reduced temperature, typically between 0 and 5 °C, to control the exothermic nature of the reaction. Following the addition, the reaction mixture is gradually warmed to room temperature and stirred for a period of time to ensure complete conversion. The reaction is then quenched by carefully pouring the mixture onto crushed ice, which leads to the precipitation of the crude sulfonyl chloride.

| Parameter | Condition | Rationale |

| Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | A strong electrophile that directly introduces the -SO₂Cl group. |

| Stoichiometry | Excess ClSO₃H (typically 3-5 equivalents) | Drives the reaction to completion and can act as the solvent. |

| Temperature | 0-5 °C initially, then room temperature | Controls the exothermic reaction and prevents degradation. |

| Reaction Time | 1-4 hours | Monitored by TLC or other analytical methods for completion. |

| Work-up | Quenching with ice-water | Precipitates the product and hydrolyzes excess chlorosulfonic acid. |

Table 1: Optimized Reaction Conditions for the Chlorosulfonation of 6-methyl-2H-1,3-benzodioxole

Addressing Regioselectivity Challenges (e.g., ortho-para directing effects)

The directing effects of the substituents on the benzodioxole ring play a crucial role in determining the position of the incoming sulfonyl chloride group. The methyl group at the 6-position is an ortho-, para-directing activator, while the dioxole ring is also an activating group. The combined directing effects of these groups favor electrophilic substitution at the 5-position.

The methylenedioxy group is a strong activating group and directs electrophiles to the available ortho positions. In 6-methyl-2H-1,3-benzodioxole, the positions ortho to the dioxole oxygen atoms are 4 and 7. The methyl group at position 6 further activates the ring and directs incoming electrophiles to its ortho (position 5) and para (position 3, which is part of the dioxole ring) positions. The steric hindrance from the methyl group and the electronic activation from both the methyl and dioxole groups synergistically favor the substitution at the less hindered and electronically enriched 5-position, leading to the desired this compound as the major product.

Conversion from Pre-existing Sulfur Functional Groups

An alternative to direct chlorosulfonation involves the synthesis of the target sulfonyl chloride from precursors that already contain a sulfur functionality at the desired 5-position.

Oxidation of Thiols or Disulfides to Sulfonic Acids

The synthesis can commence with 6-methyl-2H-1,3-benzodioxole-5-thiol or its corresponding disulfide. These precursors can be oxidized to the sulfonic acid, which is then converted to the sulfonyl chloride. Various oxidizing agents can be employed for this transformation, such as hydrogen peroxide, potassium permanganate, or nitric acid.

The reaction conditions for the oxidation are crucial to ensure the complete conversion of the thiol or disulfide to the sulfonic acid without causing unwanted side reactions on the benzodioxole ring.

Halogenation of Sulfonic Acids or their Salts

Once the 6-methyl-2H-1,3-benzodioxole-5-sulfonic acid or its corresponding salt is obtained, it can be converted to the sulfonyl chloride using a variety of halogenating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for this purpose.

The reaction is typically carried out in an inert solvent or with an excess of the chlorinating agent. The choice of reagent and conditions depends on the stability of the sulfonic acid and the desired purity of the final product.

| Halogenating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in a solvent like DCM or toluene (B28343) | Volatile byproducts (SO₂ and HCl) are easily removed. | Can be harsh for sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Stirring at room temperature or gentle heating in an inert solvent | Effective for a wide range of sulfonic acids. | Solid byproduct (POCl₃) needs to be removed during work-up. |

Table 2: Comparison of Halogenating Agents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

Sandmeyer-type Sulfonyl Chloride Synthesis

The Sandmeyer reaction provides a powerful method for the introduction of a sulfonyl chloride group starting from an amino precursor. This multi-step process begins with the diazotization of 6-methyl-2H-1,3-benzodioxol-5-amine. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.

This method offers excellent regiocontrol as the position of the sulfonyl chloride group is predetermined by the position of the initial amino group. The reaction conditions for both the diazotization and the subsequent Sandmeyer reaction need to be carefully controlled, particularly the temperature, to ensure the stability of the diazonium salt and to maximize the yield of the final product.

Purification and Isolation Techniques for the Target Compound and Key Intermediates

The purification of this compound and its key intermediates is essential to obtain a product of high purity. The choice of purification method depends on the physical state and stability of the compound.

For the solid this compound, recrystallization is a common and effective purification technique. A suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane (B92381) or petroleum ether), is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor.

Chromatographic techniques, such as column chromatography over silica (B1680970) gel, can also be employed for the purification of the target compound and its intermediates. A suitable eluent system is chosen to achieve good separation of the desired product from any byproducts or unreacted starting materials.

For intermediates such as the sulfonic acid, which may be water-soluble, purification can be achieved by washing with organic solvents to remove non-polar impurities, followed by recrystallization from water or an aqueous alcohol mixture.

It is important to note that sulfonyl chlorides are reactive towards nucleophiles, including water and alcohols. Therefore, all purification and isolation steps should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

| Compound Type | Purification Method | Key Considerations |

| Sulfonyl Chloride | Recrystallization, Column Chromatography | Must be performed under anhydrous conditions to prevent hydrolysis. |

| Sulfonic Acid | Recrystallization from aqueous solutions, Washing with organic solvents | Can be isolated as a salt for easier handling and purification. |

| Amine Precursor | Distillation, Recrystallization, Column Chromatography | Standard purification techniques for amines are applicable. |

| Thiol/Disulfide Precursor | Distillation, Recrystallization, Column Chromatography | Care should be taken to avoid oxidation during purification. |

Table 3: Purification Techniques for the Target Compound and Key Intermediates

Chromatographic Separations and Recrystallization Strategies

The purification of this compound, a crucial step to ensure high purity for subsequent reactions, typically involves a combination of chromatographic techniques and recrystallization. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of sulfonyl chlorides and can be adapted for preparative separations. For compounds like this compound, reverse-phase HPLC is often employed. sielc.comgoogle.com A C18 column is a common stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric or formic acid to improve peak shape. sielc.com The gradient of the mobile phase can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. google.com

Thin-layer chromatography (TLC) is another valuable tool for monitoring the progress of the reaction and for preliminary purification assessments. It is performed on silica gel plates, and the separated spots can be visualized under UV light. rsc.org For preparative TLC, thicker silica gel plates are used to isolate larger quantities of the compound. rsc.org

Flash chromatography, a technique that uses pressure to speed up the separation on a column of silica gel, is also a common method for purifying sulfonyl chlorides on a laboratory scale. rsc.org The choice of eluent is critical and is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve good separation.

Recrystallization Strategies: Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the sulfonyl chloride at an elevated temperature but not at room temperature, while the impurities will either be completely soluble or insoluble at all temperatures.

For sulfonyl chlorides, petroleum ether is a commonly used solvent for recrystallization. cdnsciencepub.comacs.org The crude product is dissolved in a minimal amount of hot petroleum ether, and upon cooling, the purified sulfonyl chloride crystallizes out, leaving the impurities in the solution. The crystals are then collected by filtration and dried. Other solvent systems, or mixtures of solvents, may also be employed depending on the specific impurities present. The process of recrystallization can be repeated until the desired purity is achieved, which can be confirmed by melting point determination and chromatographic analysis. cdnsciencepub.com

Table 1: Common Purification Techniques for Sulfonyl Chlorides

| Technique | Stationary/Mobile Phase or Solvent | Typical Application | Reference |

|---|---|---|---|

| Reverse-Phase HPLC | C18 column; Acetonitrile/Water gradient | Purity assessment and preparative separation | sielc.comgoogle.com |

| Flash Chromatography | Silica gel; Hexanes/Ethyl acetate gradient | Laboratory-scale purification | rsc.org |

| Recrystallization | Petroleum ether | Final purification of solid product | cdnsciencepub.comacs.org |

Considerations for Moisture Sensitivity during Handling

Sulfonyl chlorides as a class of compounds are known to be sensitive to moisture. researchgate.netwikipedia.org This reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily undergoes nucleophilic attack by water. This hydrolysis reaction results in the formation of the corresponding sulfonic acid, rendering the sulfonyl chloride inactive for its intended subsequent reactions and introducing an impurity that can complicate purification. wikipedia.org

Therefore, stringent precautions must be taken during the handling and storage of this compound to prevent its decomposition. All glassware and equipment should be thoroughly dried before use, for example, by oven-drying or flame-drying under a stream of inert gas like nitrogen or argon. Reactions involving sulfonyl chlorides are typically carried out under an inert atmosphere. nj.gov

When handling the compound, it is crucial to work in a dry environment, such as a glove box or under a fume hood with a good flow of dry air. nuomengchemical.com Contact with atmospheric moisture should be minimized. The use of personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile gloves), safety goggles or a face shield, and a lab coat, is essential to prevent skin and eye contact. nj.govnuomengchemical.comlobachemie.com

For storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere. nj.gov The storage area should be cool, dry, and well-ventilated, away from sources of moisture and incompatible substances such as strong bases and oxidizing agents. nj.gov

Table 2: Handling Precautions for Moisture-Sensitive Sulfonyl Chlorides

| Precaution | Reason | Reference |

|---|---|---|

| Use of dry glassware and equipment | To prevent hydrolysis of the sulfonyl chloride. | nj.gov |

| Work under an inert atmosphere (e.g., nitrogen, argon) | To exclude atmospheric moisture. | nj.gov |

| Wear appropriate Personal Protective Equipment (PPE) | To prevent skin and eye contact with the corrosive compound. | nuomengchemical.comlobachemie.com |

| Store in a tightly sealed container in a cool, dry place | To maintain the integrity and reactivity of the compound over time. | nj.gov |

Green Chemistry Principles Applied to the Synthesis of Benzodioxole Sulfonyl Chlorides

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. In the synthesis of benzodioxole sulfonyl chlorides, applying the principles of atom economy involves selecting synthetic routes that generate fewer byproducts.

Traditional methods for the synthesis of sulfonyl chlorides, such as those involving chlorosulfonic acid, often have poor atom economy and generate significant amounts of hazardous waste. rsc.org More modern approaches focus on developing cleaner and more efficient protocols. For instance, methods that utilize catalytic amounts of reagents are inherently more atom-economical.

Waste minimization is closely linked to atom economy and is a critical aspect of green chemistry. acs.org This can be achieved through various strategies, including the use of recyclable catalysts, minimizing the use of auxiliary substances like solvents and separating agents, and designing reactions that produce non-toxic and easily disposable byproducts. acs.org For the synthesis of benzodioxole sulfonyl chlorides, this could involve developing one-pot procedures that eliminate the need for intermediate isolation and purification steps, thus reducing solvent usage and potential product loss. acs.org Furthermore, the development of protocols that utilize water as a solvent can significantly reduce the generation of organic waste. acs.orgacs.org

Use of Safer Solvents and Reagents in Sulfonylation Processes

The choice of solvents and reagents in a chemical synthesis has a significant impact on its environmental footprint and safety profile. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. reagent.co.uk Green chemistry encourages the use of safer, more environmentally benign solvents. sigmaaldrich.com

In sulfonylation processes, there is a growing trend to replace hazardous solvents with greener alternatives. nih.govacs.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. reagent.co.uk Research has shown that some sulfonylation reactions can be successfully carried out in aqueous media. acs.orgrsc.org Other greener solvent options include bio-based solvents like ethanol (B145695) and supercritical fluids like carbon dioxide. sigmaaldrich.com The selection of a safer solvent must also consider its compatibility with the reactants and its ability to facilitate the desired reaction.

Similarly, the reagents used in sulfonylation should be chosen with safety and environmental impact in mind. Highly corrosive and hazardous reagents like chlorosulfonic acid and thionyl chloride are being replaced with milder and more selective alternatives. rsc.orgrsc.org For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source can be a safer alternative for the chlorination step. organic-chemistry.org The development of catalytic systems that can efficiently generate the sulfonyl chloride from a sulfonic acid or its salt under mild conditions is a key area of research in this field. lookchem.com

Table 3: Comparison of Traditional and Greener Approaches in Sulfonylation

| Aspect | Traditional Approach | Greener Approach | Reference |

|---|---|---|---|

| Solvents | Volatile organic compounds (e.g., chlorinated hydrocarbons) | Water, bio-based solvents (e.g., ethanol), supercritical fluids | acs.orgsigmaaldrich.com |

| Reagents | Chlorosulfonic acid, thionyl chloride | N-chlorosuccinimide, catalytic systems | rsc.orgorganic-chemistry.org |

Development of Catalytic and Microwave-Assisted Protocols

The development of catalytic and microwave-assisted synthetic methods represents a significant advancement in green chemistry, offering pathways to more efficient and environmentally friendly processes for the synthesis of sulfonyl chlorides.

Catalytic Protocols: Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. nih.gov The use of catalysts can reduce the activation energy of a reaction, leading to faster reaction rates and lower energy consumption. In the context of sulfonyl chloride synthesis, various catalytic systems have been explored. For example, transition metal catalysts, such as those based on palladium or copper, have been employed to facilitate the formation of the carbon-sulfur bond in the sulfonyl chloride group. nih.govrsc.org These catalytic methods often exhibit greater functional group tolerance compared to traditional stoichiometric approaches. nih.gov Furthermore, the development of heterogeneous catalysts is of particular interest as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. acs.org

Microwave-Assisted Protocols: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods. nih.govnih.govorganic-chemistry.org In the synthesis of sulfonyl chlorides, microwave-assisted protocols have been shown to be highly effective. nih.govresearchgate.net For instance, the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, can be dramatically accelerated using microwave irradiation. nih.govnih.gov This technology not only enhances reaction efficiency but also contributes to energy savings, a key tenet of green chemistry. The ability to perform reactions in a shorter timeframe also allows for higher throughput, which is advantageous in both research and industrial settings.

Table 4: Advantages of Catalytic and Microwave-Assisted Synthesis

| Method | Key Advantages | Reference |

|---|---|---|

| Catalytic Synthesis | Higher efficiency and selectivity, milder reaction conditions, potential for catalyst recycling. | nih.govrsc.orgacs.org |

| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields, energy savings. | nih.govnih.govorganic-chemistry.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 2h 1,3 Benzodioxole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it. This electrophilicity makes the sulfonyl chloride group susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. These reactions are fundamental to the utility of this compound in synthetic chemistry, primarily for the formation of sulfonamides and sulfonate esters. The traditional and most common method for preparing sulfonamides involves the coupling of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding sulfonamides. ucl.ac.uknih.gov This condensation reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, usually facilitated by a base, to yield the stable sulfonamide linkage. The reaction is versatile and can be performed with a diverse range of aliphatic and aromatic amines. researchgate.netekb.eg

The general reaction can be summarized as follows:

R¹R²NH + 6-methyl-2H-1,3-benzodioxole-5-SO₂Cl → 6-methyl-2H-1,3-benzodioxole-5-SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct. ekb.eg

Kinetic studies on the reactions of arenesulfonyl chlorides with amines in protic media have revealed complex mechanistic details. The rate of sulfonamide formation is significantly influenced by the reaction conditions, particularly the pH. For many reactions between arenesulfonyl chlorides and primary or secondary amines, pH-yield profiles indicate the involvement of third-order processes, especially at higher pH values. scispace.com

At high pH, the reaction may proceed through a mechanism where a second molecule of the amine acts as a general base catalyst, or where the hydroxide (B78521) ion itself participates in the reaction, potentially leading to competing hydrolysis of the sulfonyl chloride. scispace.com The optimal pH for sulfonamide synthesis is one that maintains a sufficient concentration of the free amine (the active nucleophile) while minimizing the hydrolysis of the sulfonyl chloride. For many amines, this is achieved under mildly basic conditions (pH 8-10). nih.gov

Table 1: Illustrative pH-Yield Profile for Sulfonamide Formation

| Amine Type | pH | Predominant Amine Form | Sulfonyl Chloride Stability | Typical Yield | Rationale |

|---|---|---|---|---|---|

| Primary Aliphatic | 4 | R-NH₃⁺ (Protonated) | High | Very Low | Low concentration of free nucleophile. |

| Primary Aliphatic | 9 | R-NH₂ (Free Base) | Moderate | High | Optimal balance of free amine and sulfonyl chloride stability. nih.gov |

| Primary Aliphatic | 12 | R-NH₂ (Free Base) | Low | Moderate | Increased rate of competing hydrolysis of the sulfonyl chloride. scispace.com |

Note: This table provides illustrative data based on general principles of arenesulfonyl chloride reactivity and is not specific experimental data for this compound.

Both steric and electronic factors of the reacting amine significantly affect the rate and success of sulfonamide formation.

Electronic Effects: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine increase its nucleophilicity and generally accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. For this reason, aliphatic amines are typically more reactive than aromatic amines. researchgate.net

Steric Effects: Increased steric bulk on the amine can hinder its approach to the electrophilic sulfur center, thereby decreasing the reaction rate. For example, diethylamine (B46881) is expected to react more slowly than ethylamine, and diisopropylamine (B44863) would be even less reactive. In cases of extreme steric hindrance, the reaction may fail to proceed entirely. Studies on related arenesulfonyl chlorides have shown that ortho-alkyl groups on the sulfonyl chloride itself can cause a "counterintuitive acceleration" of substitution, which is attributed to the relief of steric strain in the transition state. mdpi.com The 6-methyl group on the benzodioxole ring, being ortho to the sulfonyl group, may confer such enhanced reactivity.

Table 2: Relative Reactivity of Amines Based on Steric and Electronic Factors

| Amine | Structure | Steric Hindrance | Electronic Effect | Expected Relative Reactivity |

|---|---|---|---|---|

| Ammonia (B1221849) | NH₃ | Low | Neutral | High |

| Ethylamine | CH₃CH₂NH₂ | Low | Electron-donating (alkyl) | Very High |

| Diethylamine | (CH₃CH₂)₂NH | Moderate | Electron-donating (alkyl) | High |

| Aniline | C₆H₅NH₂ | Low | Electron-withdrawing (phenyl) | Moderate |

Synthesis of Sulfonate Esters with Alcohols and Phenols

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. This process, known as sulfonylation, is analogous to the formation of sulfonamides. The alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. organic-chemistry.org Pyridine is a commonly used base in this reaction, as it can also serve as a nucleophilic catalyst. youtube.com

The general reaction is:

R-OH + 6-methyl-2H-1,3-benzodioxole-5-SO₂Cl → 6-methyl-2H-1,3-benzodioxole-5-SO₂OR + HCl

A critical aspect of sulfonate ester formation is its stereochemical outcome when a chiral alcohol is used as the substrate. The reaction proceeds with the retention of configuration at the chiral carbon atom of the alcohol. This is because the nucleophilic attack occurs at the sulfur atom of the sulfonyl chloride, and the C-O bond of the alcohol is not broken during the reaction. youtube.com The alcohol's oxygen atom simply forms a new bond with the sulfur atom. This stereochemical integrity is highly valuable in multi-step syntheses where maintaining the stereochemistry of a chiral center is crucial.

The primary utility of converting an alcohol into a sulfonate ester lies in the transformation of the hydroxyl group (-OH) into an excellent leaving group. The hydroxyl group itself is a poor leaving group in nucleophilic substitution (S_N2) and elimination (E2) reactions. However, the corresponding sulfonate group (e.g., tosylate, mesylate, or in this case, a 6-methyl-2H-1,3-benzodioxole-5-sulfonate) is a very stable anion and therefore an excellent leaving group, comparable in leaving group ability to halide ions. youtube.com

This activation allows the carbon atom that was attached to the hydroxyl group to readily undergo subsequent nucleophilic substitution or elimination reactions. organic-chemistry.orgyoutube.com For example, a chiral alcohol can be converted to its corresponding sulfonate ester with retention of configuration, and then reacted with a nucleophile (e.g., azide, cyanide) in an S_N2 reaction, which proceeds with inversion of configuration. This two-step sequence allows for the controlled inversion of a stereocenter.

Reactions with Other Nucleophiles (e.g., thiols, carbanions, water)

The sulfonyl chloride functional group is a potent electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of arylsulfonyl chlorides.

Reaction with Thiols: this compound readily reacts with thiols (mercaptans) and their conjugate bases, thiolates. The nucleophilic sulfur of the thiol attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. This reaction typically results in the formation of a thiosulfonate ester. The reaction of thiols with sulfenyl chlorides, a related class of compounds, can sometimes proceed through radical intermediates, but the reaction with sulfonyl chlorides is generally a direct nucleophilic substitution. nih.gov

Reaction with Carbanions: Carbanions, being strong carbon-based nucleophiles, can also react with the sulfonyl chloride group. Reagents such as Grignard reagents or organolithium compounds attack the sulfur atom, displacing the chloride and forming a sulfone. This reaction creates a new carbon-sulfur bond and is a valuable method for carbon chain extension.

Reaction with Water (Hydrolysis): In the presence of water, this compound undergoes hydrolysis. Water acts as a nucleophile, attacking the sulfonyl chloride group to displace the chloride ion. This process yields the corresponding 6-methyl-2H-1,3-benzodioxole-5-sulfonic acid and hydrochloric acid. This reaction is typically facile and is a common consideration when handling and storing sulfonyl chlorides.

| Nucleophile | Product Type | General Reaction Conditions |

| Thiols (R-SH) | Thiosulfonate | Base catalyst (e.g., pyridine), aprotic solvent |

| Carbanions (R'-) | Sulfone | Anhydrous conditions, aprotic solvent (e.g., THF, ether) |

| Water (H₂O) | Sulfonic Acid | Neutral, acidic, or basic aqueous conditions |

Transformations Involving the Benzodioxole Core

The benzodioxole ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the two oxygen atoms. guidechem.com However, the reactivity and regioselectivity of EAS on this compound are governed by the combined directing effects of the existing substituents: the 6-methyl group and the 5-sulfonyl chloride group.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director.

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating group and a meta-director.

The position available for substitution is C-7. The methyl group at C-6 directs incoming electrophiles to its ortho position (C-7), while the sulfonyl chloride group at C-5 directs to its meta position (C-7). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the C-7 position. Although the sulfonyl chloride group is deactivating, the combined activation from the methylenedioxy bridge and the methyl group still allows for EAS reactions to occur, albeit under potentially more forcing conditions than for unsubstituted benzodioxole. masterorganicchemistry.comlibretexts.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For example, formylation of substituted 1,3-benzodioxole (B145889) derivatives has been successfully carried out. mdpi.com

| Reaction | Electrophile (Source) | Expected Major Product |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 7-Nitro-6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 7-Bromo-6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 6-Methyl-5-(chlorosulfonyl)-2H-1,3-benzodioxole-7-sulfonic acid |

The 1,3-dioxole (B15492876) ring, while generally stable, can be opened under specific conditions, particularly through oxidative metabolism or harsh chemical treatment. Cytochrome P-450-catalyzed oxidation is a known pathway for the degradation of 1,3-benzodioxoles. nih.gov This process can involve initial monooxygenation of the methylene (B1212753) bridge (C-2) to form a 2-hydroxy derivative. nih.gov This intermediate can be unstable and subsequently rearrange, leading to the cleavage of the dioxole ring to form catechol derivatives. nih.govresearchgate.net The metabolism of some 1,3-benzodioxole derivatives can lead to ring-opened structures that may still possess biological activity. nih.govresearchgate.net

The methylene carbon (C-2) of the dioxole ring is a site of potential reactivity. Metabolic studies on 1,3-benzodioxoles have shown that this position can undergo oxidation. nih.gov The initial step is often hydroxylation to a hemiacetal-like intermediate (a 2-hydroxy derivative), which can be further oxidized or participate in ring-opening reactions. nih.gov In some metabolic pathways, the C-2 carbon can be cleaved and released as formate (B1220265) or even carbon monoxide. nih.gov The formation of carbene intermediates at this site has also been considered, which could then react with various substrates. nih.gov

Reactivity of the 6-Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, most notably through oxidation reactions.

The selective oxidation of a methyl group on an aromatic ring to an aldehyde (formyl group) or a carboxylic acid is a synthetically important transformation. The reactivity of the methyl group is influenced by the electronic nature of the aromatic ring to which it is attached. The electron-donating benzodioxole moiety can facilitate oxidation.

Achieving selective oxidation requires carefully chosen reagents to avoid over-oxidation or degradation of other functional groups, such as the sulfonyl chloride or the dioxole ring. Potential methods could include:

Mild chemical oxidants: Reagents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) are sometimes used for the selective oxidation of benzylic methyl groups to aldehydes.

Biocatalytic oxidation: Certain microorganisms possess monooxygenase enzymes capable of performing highly selective hydroxylations and subsequent oxidations on aromatic methyl groups. nih.gov

Photocatalytic methods: Advanced oxidation processes, such as photocatalysis over metal oxides, have shown potential for the selective oxidation of terminal methyl groups. rsc.org

The substitution pattern on the aromatic ring can influence the rate and products of such oxidations. science.gov The successful selective oxidation of the 6-methyl group would provide access to the corresponding 5-sulfonyl chloride-6-carbaldehyde or 5-sulfonyl chloride-6-carboxylic acid derivatives, which are valuable synthetic intermediates.

Halogenation at the Methyl Group

The methyl group attached to the benzodioxole ring of this compound is susceptible to halogenation via a free-radical mechanism. This type of reaction is characteristic of alkyl groups on an aromatic ring and typically proceeds under conditions that promote the formation of halogen radicals, such as exposure to ultraviolet (UV) light or the use of radical initiators.

When reacting with chlorine or bromine in the presence of UV light, one or more hydrogen atoms of the methyl group can be substituted by a halogen atom. The reaction proceeds stepwise, and the degree of halogenation can be controlled by the reaction conditions and stoichiometry of the halogenating agent. The initial product is the (halomethyl)benzene derivative, which can undergo further halogenation to yield di- and tri-halogenated products. chemguide.co.uk For instance, the free-radical chlorination would yield 6-(chloromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride, followed by 6-(dichloromethyl)- and 6-(trichloromethyl)- derivatives. chemguide.co.uk

It is crucial to distinguish these conditions from those used for electrophilic aromatic substitution on the benzene (B151609) ring itself. Ring halogenation occurs in the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) and in the absence of UV light. chemguide.co.uk Given the existing substitution pattern, the conditions must be selected carefully to ensure the desired reaction occurs at the methyl group.

Table 1: Conditions for Halogenation of the Methyl Group Use the sliders to see the different reaction conditions and products.

| Halogenating Agent | Conditions | Primary Product |

| Chlorine (Cl₂) | UV Light, Heat | 6-(chloromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride |

| Bromine (Br₂) | UV Light or Radical Initiator (e.g., AIBN) | 6-(bromomethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN or benzoyl peroxide), CCl₄ | 6-(bromomethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride |

Condensation Reactions Involving the Methyl Group

The methyl group of this compound is not inherently reactive enough for direct condensation reactions, which typically require an acidic α-proton. However, its reactivity can be unlocked through prior functionalization, such as the halogenation described in the previous section.

Once converted to a 6-(halomethyl) derivative, the compound becomes a valuable substrate for various condensation and carbon-carbon bond-forming reactions. For example, conversion to a phosphonium (B103445) salt (via reaction with triphenylphosphine) would enable its use in the Wittig reaction to form stilbene-like derivatives. Alternatively, the halo-derivative can react with active methylene compounds, such as malonic esters, in the presence of a base in a classic alkylation reaction.

Direct condensation involving the methyl group, such as an aldol-type condensation, would necessitate the use of a very strong base to deprotonate the methyl group, forming a carbanion. This reactive intermediate could then attack an electrophilic carbonyl compound. The feasibility of this direct approach depends on the acidity of the methyl protons, which are only weakly activated by the aromatic ring system.

Reductive Transformations of the Sulfonyl Chloride Functionality

Formation of Sulfinic Acids and Thiols

The sulfonyl chloride group is readily reduced to lower oxidation states of sulfur, primarily sulfinic acids and thiols. The choice of reducing agent and reaction conditions determines the final product.

Mild reducing agents, such as zinc dust in the presence of an acid, can be used to achieve the partial reduction of the sulfonyl chloride to the corresponding 6-methyl-2H-1,3-benzodioxole-5-sulfinic acid. sciencemadness.org Careful control of the reaction is necessary to prevent over-reduction to the thiol.

More potent reducing agents are required for the complete reduction to a thiol (6-methyl-2H-1,3-benzodioxole-5-thiol). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), zinc with a stronger acid, or catalytic hydrogenation. taylorfrancis.comgoogle.com Catalytic hydrogenation over a palladium catalyst, for instance, is an effective method for converting aryl sulfonyl chlorides to aryl thiols. taylorfrancis.comgoogle.com Triphenylphosphine has also been reported as a reagent for the reduction of sulfonyl chlorides to thiols. researchgate.net

Table 2: Reduction Products of this compound Select a reducing agent to view the resulting product.

| Reducing Agent | Product | Reference |

| Zinc / H₂O or dilute acid | 6-methyl-2H-1,3-benzodioxole-5-sulfinic acid | sciencemadness.org |

| Lithium Aluminum Hydride (LiAlH₄) | 6-methyl-2H-1,3-benzodioxole-5-thiol | taylorfrancis.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 6-methyl-2H-1,3-benzodioxole-5-thiol | taylorfrancis.comgoogle.com |

| Triphenylphosphine (PPh₃) | 6-methyl-2H-1,3-benzodioxole-5-thiol | researchgate.net |

Generation of Sulfonyl Radicals and their Reactivity

Recent advancements in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonyl chlorides under mild, visible-light-activated conditions. rsc.org This method avoids the use of stoichiometric oxidants or reductants. The process involves a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical.

Once generated, the 6-methyl-2H-1,3-benzodioxole-5-sulfonyl radical is a versatile intermediate for various synthetic transformations. A primary application is in the hydro-sulfonylation of electron-deficient alkenes, which is a direct method for synthesizing alkylsulfones. rsc.org The radical can also engage in addition reactions with alkynes. The reactivity of sulfonyl radicals generated from sulfonyl chlorides is well-documented, offering pathways for C-S bond formation that are complementary to traditional nucleophilic or electrophilic methods. rsc.orgnih.gov

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways (e.g., SN2 at sulfur, addition-elimination)

The reaction of this compound with nucleophiles is a cornerstone of its chemistry, typically resulting in the formation of sulfonamides, sulfonates, or other derivatives. The mechanism of this nucleophilic substitution at the tetracoordinate sulfur center has been a subject of detailed investigation, with two primary pathways considered: a concerted, synchronous Sₙ2-type mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.com

In the Sₙ2 mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state. mdpi.commasterorganicchemistry.com

The addition-elimination (A-E) mechanism involves a two-step process. First, the nucleophile attacks the sulfur atom to form a trigonal bipyramidal intermediate. This is followed by the elimination of the chloride ion in a second step to yield the final product. mdpi.com

Theoretical and kinetic studies on arenesulfonyl chlorides suggest that the operative mechanism is highly dependent on the nature of the leaving group. For sulfonyl chlorides, the chloride-exchange reaction is calculated to proceed via a synchronous Sₙ2 pathway. mdpi.com In contrast, for sulfonyl fluorides, the addition-elimination pathway involving a stable intermediate is generally favored due to the higher electronegativity of fluorine. mdpi.com Therefore, reactions of this compound with nucleophiles are predominantly believed to follow an Sₙ2-like mechanism at the sulfur atom.

Role of Intermediates (e.g., sulfenes)

In the mechanistic landscape of sulfonyl chloride reactions, the potential involvement of highly reactive intermediates such as sulfenes (R₂C=SO₂) is a critical consideration. Sulfenes are typically generated from alkanesulfonyl chlorides that possess an α-hydrogen atom through an E1cB-type elimination mechanism upon treatment with a base. However, for aromatic sulfonyl chlorides like this compound, the formation of a sulfene (B1252967) intermediate is not a viable pathway. This is due to the absence of an α-hydrogen on the carbon atom directly attached to the sulfonyl group.

The reaction of arylsulfonyl chlorides with nucleophiles, such as amines or alcohols, predominantly proceeds through a direct bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center. In this process, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

While sulfenes are not formed from this compound, it is important to distinguish this from other potential reactive intermediates that could, in principle, arise under specific conditions. For instance, under forcing conditions with very strong bases, the possibility of an elimination-addition mechanism involving an aryne intermediate could be contemplated, although this is not a common pathway for typical reactions of sulfonyl chlorides. The reactivity of this compound is therefore best understood in the context of a direct nucleophilic attack on the sulfur atom, without the intermediacy of sulfenes.

Effect of Solvent Systems and Catalysis on Mechanism

The medium in which a reaction is conducted plays a pivotal role in dictating the reaction rate and, in some cases, the operative mechanism. For reactions involving this compound, the choice of solvent significantly influences the stability of the transition state and the solubility of reactants.

Solvent Effects:

The solvolysis and aminolysis of arylsulfonyl chlorides have been extensively studied in a variety of solvent systems. The reaction rates are generally sensitive to both the polarity and nucleophilicity of the solvent.

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can participate as nucleophiles in solvolysis reactions and can also stabilize the transition state through hydrogen bonding. For an Sₙ2-type mechanism, polar protic solvents can solvate both the departing chloride ion and the developing charge in the transition state, thereby influencing the reaction rate.

Polar Aprotic Solvents: Solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are capable of solvating cations effectively but are less effective at solvating anions. In reactions with anionic nucleophiles, these solvents can lead to significant rate enhancements compared to protic solvents, as the "bare" nucleophile is more reactive.

Nonpolar Solvents: Reactions in nonpolar solvents such as hexane (B92381) or toluene (B28343) are generally much slower due to the poor stabilization of any charged species or polar transition states.

The effect of the solvent on the rate of reaction of arylsulfonyl chlorides with amines can be substantial. For instance, studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine have shown that the rate constants are significantly higher in polar aprotic solvents compared to protic solvents. This can be attributed to the differential solvation of the reactants and the transition state.

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate Constant (k_rel) |

|---|---|

| p-OCH₃ | 0.5 |

| p-CH₃ | 0.7 |

| H | 1.0 |

| p-Br | 2.1 |

| m-NO₂ | 3.0 |

| p-NO₂ | 3.5 |

The data in Table 1 illustrates the electronic effects of substituents on the reactivity of benzenesulfonyl chlorides. Electron-donating groups like methoxy (B1213986) and methyl decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate. Conversely, electron-withdrawing groups like nitro increase the electrophilicity and accelerate the reaction. The 6-methyl and 1,3-benzodioxole moieties in the target compound are both considered electron-donating, which would suggest a reactivity that is likely lower than that of unsubstituted benzenesulfonyl chloride.

Catalysis:

To enhance the rate and selectivity of reactions involving sulfonyl chlorides, various catalytic systems have been developed.

Lewis Acid Catalysis: Lewis acids such as AlCl₃, TiCl₄, and ZnCl₂ can coordinate to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This is particularly useful for reactions with weak nucleophiles or for activating sterically hindered sulfonyl chlorides.

Transition Metal Catalysis: Copper and palladium catalysts have been effectively employed in the synthesis of sulfonamides from sulfonyl chlorides and amines. These catalysts can operate through various mechanisms, often involving oxidative addition of the sulfonyl chloride to the metal center, followed by reaction with the amine and reductive elimination of the product. Copper-catalyzed systems are particularly common for the coupling of sulfonyl chlorides with a wide range of amines, including those that are less nucleophilic.

Base Catalysis: In reactions with amines, a base is often added to neutralize the HCl generated. However, the choice of base can also influence the reaction mechanism. For instance, in some cases, the base can deprotonate the amine, increasing its nucleophilicity.

| Catalyst System | Typical Reaction Conditions | Scope and Mechanistic Notes |

|---|---|---|

| Cu(I) salts (e.g., CuI, CuCl) | With a ligand (e.g., a diamine) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) | Broad scope for various aryl and heteroaryl sulfonyl chlorides and amines. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. |

| Pd complexes (e.g., Pd(OAc)₂) | With a phosphine (B1218219) ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃) in a nonpolar solvent (e.g., toluene) | Particularly useful for cross-coupling reactions. The mechanism involves oxidative addition, transmetalation (if applicable), and reductive elimination. |

| Lewis Acids (e.g., In(OTf)₃) | In an inert solvent (e.g., CH₂Cl₂) | Activates the sulfonyl chloride towards nucleophilic attack. Effective for Friedel-Crafts type sulfonylation of aromatic compounds. |

For this compound, the presence of electron-donating groups might decrease its inherent reactivity. Therefore, the use of appropriate catalytic systems, such as copper-based catalysts for sulfonamide formation, could be highly beneficial in achieving efficient transformations under milder conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Although a crystal structure for 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride has not been reported, analysis of analogous benzodioxole-containing molecules provides a robust framework for predicting its solid-state conformation and intermolecular interactions.

The molecular geometry of this compound is expected to be largely dictated by the planar benzodioxole ring system. In related structures, this fused ring system is typically planar or nearly planar. The sulfonyl chloride group and the methyl group are substituents on this aromatic core.

The orientation of the sulfonyl chloride group relative to the benzodioxole ring is a key conformational feature. Free rotation around the C-S bond is likely in the gas phase or in solution, but in the solid state, a specific conformation will be adopted to maximize favorable intermolecular interactions and minimize steric hindrance. The bond lengths and angles are anticipated to be within the normal ranges for C-S, S-O, and S-Cl bonds.

Table 1: Predicted Bond Parameters for the Sulfonyl Chloride Group

| Parameter | Predicted Value |

|---|---|

| C-S bond length | ~1.77 Å |

| S-O bond length | ~1.43 Å |

| S-Cl bond length | ~2.07 Å |

| O-S-O bond angle | ~120° |

| O-S-C bond angle | ~108° |

Note: These values are estimations based on data from similar aromatic sulfonyl chlorides.

Non-covalent interactions are expected to play a crucial role in the crystal packing of this compound. Weak intermolecular C-H···O hydrogen bonds are commonly observed in the crystal structures of benzodioxole derivatives. In this molecule, the oxygen atoms of the dioxole ring and the sulfonyl group can act as hydrogen bond acceptors, while the aromatic and methyl C-H groups can act as donors.

Intramolecularly, short contacts between the sulfonyl oxygen atoms and the adjacent methyl group's hydrogen atoms may influence the preferred conformation of the sulfonyl chloride group.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of 1D and 2D NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the dioxole ring. The aromatic protons would likely appear as singlets or doublets depending on their coupling with each other.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of their electronic environment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could help to determine the preferred conformation of the sulfonyl chloride group relative to the methyl group and the rest of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C4 | ~7.3 | ~110 | H7, O-CH₂-O |

| C7 | ~7.0 | ~109 | H4, C-CH₃ |

| C5-SO₂Cl | - | ~135 | H4, H7 |

| C6-CH₃ | ~2.5 (s, 3H) | ~20 | C5, C7 |

| O-CH₂-O | ~6.1 (s, 2H) | ~102 | C4a, C7a |

| C4a | - | ~148 | H4, O-CH₂-O |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Given the potential for rotation around the C-S bond, dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of the sulfonyl chloride group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which could be analyzed to determine the energy barrier for this rotation. However, given the likely low barrier to rotation at accessible temperatures, such studies might not reveal distinct conformers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound, HRMS would be expected to confirm its molecular formula, C₈H₇ClO₄S.

Molecular Formula Confirmation:

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a precision of a few parts per million (ppm). This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Fragmentation Pattern Analysis:

The primary fragmentation pathways would likely involve the cleavage of the sulfonyl chloride group and fragmentations within the benzodioxole ring system. Key expected fragmentation events include:

Loss of the Chlorine Radical: Cleavage of the S-Cl bond would result in a sulfonyl radical cation.

Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the sulfonyl radical is a common fragmentation pathway for sulfonyl compounds.

Fragmentation of the Benzodioxole Ring: The benzodioxole moiety can undergo characteristic cleavages, such as the loss of formaldehyde (B43269) (CH₂O).

Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the aromatic ring is also a plausible fragmentation step.

A summary of the predicted significant fragments is presented in the table below.

| Predicted Fragment | Proposed Structure | Fragmentation Pathway |

| [M-Cl]⁺ | C₈H₇O₄S⁺ | Loss of a chlorine radical from the molecular ion. |

| [M-SO₂Cl]⁺ | C₈H₇O₂⁺ | Cleavage of the C-S bond with loss of the sulfonyl chloride group. |

| [M-Cl-SO₂]⁺ | C₈H₇O₂⁺ | Loss of sulfur dioxide from the [M-Cl]⁺ fragment. |

| [C₇H₄O₂SCl]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties. The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent parts: the substituted benzodioxole ring and the sulfonyl chloride group.

Functional Group Identification:

The FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule. Based on data from analogous compounds such as 5-nitro-1,3-benzodioxole, the following assignments can be predicted orientjchem.org:

Sulfonyl Chloride (SO₂Cl) Group: This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

Benzodioxole Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The characteristic C-O-C stretching vibrations of the dioxole ring are expected in the 1000-1250 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range.

Methyl (CH₃) Group: The C-H stretching vibrations of the methyl group will be observed in the 2850-2960 cm⁻¹ range, while its bending vibrations will appear around 1375 cm⁻¹ and 1450 cm⁻¹.

Methylene (CH₂) Group of the Dioxole Ring: The CH₂ group of the dioxole ring will also exhibit characteristic stretching and bending vibrations.

A summary of the predicted key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| SO₂Cl | Asymmetric S=O Stretch | 1380 - 1400 (Strong) | 1380 - 1400 (Weak) |

| SO₂Cl | Symmetric S=O Stretch | 1175 - 1195 (Strong) | 1175 - 1195 (Strong) |

| SO₂Cl | S-Cl Stretch | 550 - 600 (Medium) | 550 - 600 (Strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Medium-Strong) | 1450 - 1600 (Strong) |

| Dioxole Ring | C-O-C Stretch | 1030 - 1250 (Strong) | 1030 - 1250 (Medium) |

| Dioxole Ring | CH₂ Stretch | 2890 - 2950 (Medium) | 2890 - 2950 (Medium) |

| Methyl Group | C-H Stretch | 2870 - 2960 (Medium) | 2870 - 2960 (Medium) |

This table is based on characteristic group frequencies and data from analogous compounds. Experimental verification is required.

Conformational Insights:

While FT-IR and Raman spectroscopy can provide some conformational information, particularly for more flexible molecules, the relatively rigid structure of the benzodioxole ring system limits significant conformational isomerism. The orientation of the sulfonyl chloride group relative to the ring could be a point of interest for more detailed computational and experimental vibrational studies.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives (if relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

Relevance to this compound:

Potential for Chiral Derivatives:

Chiroptical spectroscopy would become relevant if chiral derivatives of this compound were to be synthesized. For instance, if the sulfonyl chloride were reacted with a chiral amine or alcohol, the resulting sulfonamide or sulfonate ester would be chiral. In such cases, CD and ORD spectroscopy could be used to:

Confirm the introduction of chirality into the molecule.

Determine the absolute configuration of the newly formed stereocenter, often in conjunction with computational predictions.

Study the conformational preferences of the molecule in solution.

As of the current literature survey, no studies on chiral derivatives of this compound and their chiroptical properties have been reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic characteristics of organic compounds. For 6-methyl-2H-1,3-benzodioxole-5-sulfonyl chloride, methods like B3LYP with basis sets such as 6-311++G(d,p) would be appropriate for accurate predictions.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the C-S bond connecting the benzodioxole ring to the sulfonyl chloride group. Due to potential steric hindrance between the ortho-methyl group and the sulfonyl oxygens, the molecule is expected to adopt a preferred conformation where these groups are staggered. Studies on ortho-substituted arenesulfonyl chlorides suggest that such steric interactions can lead to a more rigid conformation, which in turn can influence the molecule's reactivity. mdpi.com

Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: These are illustrative values based on similar structures, as specific data for this compound is not publicly available.)

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.43 Å |

| S-Cl Bond Length | ~2.07 Å |

| C-S-O Bond Angle | ~108° |

| O-S-O Bond Angle | ~120° |

| C-S-Cl Bond Angle | ~105° |

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Table 2: Predicted Electronic Properties (Note: These are illustrative values based on general principles and data for analogous compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 4.5 D | Molecular polarity |

Prediction of Reactivity and Reaction Pathways

Computational methods can predict how a molecule will behave in a chemical reaction, identifying the most likely pathways and the energy barriers involved.

The sulfonyl chloride group is a common target for nucleophilic substitution. A computational transition state analysis for the reaction of this compound with a nucleophile (e.g., a chloride ion) would model the reaction pathway. mdpi.com Such studies on similar arenesulfonyl chlorides indicate that these reactions typically proceed through a single transition state, consistent with an SN2-like mechanism. mdpi.comnih.gov The calculations would determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The presence of the ortho-methyl group could sterically accelerate the substitution by destabilizing the ground state more than the transition state. mdpi.com

Theoretical chemistry allows for the in silico screening of potential reactions. By calculating the thermodynamics and kinetics of various hypothetical reaction pathways, researchers can identify promising new transformations without extensive laboratory work. For this compound, this could involve screening its reactivity with a library of different nucleophiles or exploring its potential in cycloaddition or other less common reaction types.

Molecular Dynamics Simulations for Solution-Phase Behavior (excluding biological interactions)

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in solution. An MD simulation of this compound in a solvent like water or acetonitrile (B52724) would track the movements of the solute and solvent molecules over time. This would provide insights into solvation effects, the local solvent structure around the reactive sulfonyl chloride group, and the conformational dynamics of the molecule in a condensed phase. Such simulations are crucial for understanding how the solvent influences reaction rates and mechanisms. mdpi.com

DFT Studies on Spectroscopic Parameters to Aid Experimental Assignments

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the spectroscopic properties of molecules, thereby aiding in the interpretation and assignment of experimental spectra. Although specific DFT studies on this compound are not extensively available in the public literature, the methodologies can be thoroughly illustrated by examining research on structurally analogous compounds, such as other 1,3-benzodioxole (B145889) derivatives. These studies provide a clear framework for how theoretical calculations are used to complement experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle involves calculating the electronic structure of a molecule to predict its vibrational frequencies, chemical shifts, and electronic transitions. Typically, this process begins with geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, vibrational frequency calculations are performed. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental results. scispace.comnih.gov

For instance, studies on related benzodioxole compounds, such as 5-nitro-1,3-benzodioxole, have successfully employed the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with basis sets like 6-31G* to predict vibrational wavenumbers. scispace.com The calculated, scaled values show strong correlation with experimental data obtained from FTIR and FT-Raman spectroscopy, allowing for precise assignment of complex vibrational modes. scispace.comorientjchem.org

Vibrational Spectra Analysis

In a typical analysis, the calculated vibrational modes are compared with the experimental IR and Raman spectra. For example, the characteristic stretching vibrations of the C-H bonds in the aromatic ring of a benzodioxole derivative are expected above 3000 cm⁻¹. orientjchem.org DFT calculations can pinpoint these frequencies with high accuracy. Similarly, the stretching vibrations of the nitro group (in the case of 5-nitro-1,3-benzodioxole) or the sulfonyl chloride group (in the target molecule) can be assigned. The symmetric and asymmetric stretching modes of the C-O-C group within the dioxole ring are also identifiable. scispace.comorientjchem.org

The tables below present a comparison of experimental and calculated vibrational frequencies for 5-nitro-1,3-benzodioxole, a compound structurally related to this compound. This data exemplifies the typical agreement between theory and experiment.

Table 1: Comparison of Experimental and Calculated (DFT B3LYP/6-31G) Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 5-nitro-1,3-benzodioxole.* scispace.comorientjchem.org

N/A: Data not available or not clearly assigned in the cited sources.

NMR Spectra Analysis

DFT is also instrumental in predicting NMR chemical shifts (¹H and ¹³C). The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net Theoretical chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in complex molecules, especially for differentiating between isomers or assigning quaternary carbons that are not visible in proton-coupled spectra. Studies on various aromatic compounds have demonstrated a strong linear correlation between experimental and calculated chemical shifts, which validates the computed molecular structure. mdpi.comsemanticscholar.org

Electronic Spectra (UV-Vis) Analysis